![molecular formula C17H21N5O3 B215561 methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215561.png)
methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to exhibit antibacterial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been reported to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the expression of pro-inflammatory cytokines, and reduce the growth of bacterial colonies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the laboratory.
Future Directions
There are several future directions for research on methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate. One of the areas of research is to fully understand the mechanism of action of the compound. This will enable researchers to optimize its use in the laboratory and develop more effective therapeutic agents. Another area of research is to study the potential of this compound in the treatment of other diseases such as viral infections and autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of this compound to ensure its safe use in humans.
In conclusion, methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a compound that has shown potential in the field of medicine. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its use in the laboratory.
Synthesis Methods
The synthesis of methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-(propan-2-yl)aniline in the presence of acetic anhydride. The reaction mixture is then refluxed for several hours to obtain the desired product. The purity of the product can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Several studies have reported the potential of this compound in the treatment of cancer, bacterial infections, and inflammatory diseases.
properties
Product Name |
methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
Molecular Formula |
C17H21N5O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-[2-[(E)-[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C17H21N5O3/c1-10(2)11-4-6-12(7-5-11)19-16(18)22-17-20-13(8-14(23)21-17)9-15(24)25-3/h4-8,10H,9H2,1-3H3,(H4,18,19,20,21,22,23) |
InChI Key |
VXXLOSYSEPGXHI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C(=N\C2=NC(=O)C=C(N2)CC(=O)OC)/N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CC(=O)OC)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
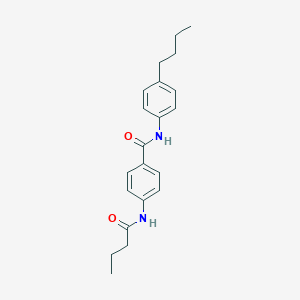
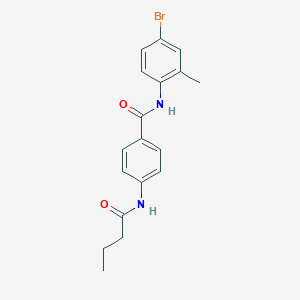

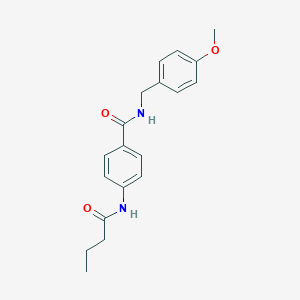
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)
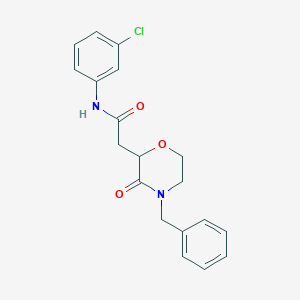
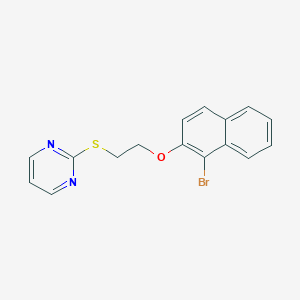
![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
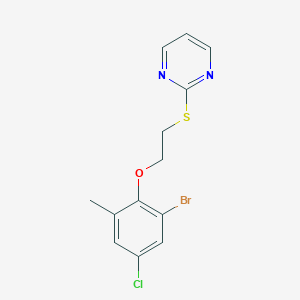

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)